BenchChemオンラインストアへようこそ!

N-benzyl-N,2-dimethylquinoline-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Amide Bond Geometry

N-Benzyl-N,2-dimethylquinoline-3-carboxamide (CAS 764691-90-9) is a synthetic small molecule of the quinoline-3-carboxamide class, characterized by a quinoline bicycle, a 2-methyl substituent, and a benzyl-methyl tertiary amide side chain, yielding a molecular formula of C₁₉H₁₈N₂O and a molecular weight of 290.4 g/mol. The compound has been screened in multiple PubChem high-throughput bioassay campaigns, including targets such as regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, ubiquitin-specific peptidase 8 (USP8), and the muscarinic acetylcholine M1 receptor (CHRM1), indicating a broad interaction potential.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 764691-90-9
Cat. No. B12136296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,2-dimethylquinoline-3-carboxamide
CAS764691-90-9
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1C(=O)N(C)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O/c1-14-17(12-16-10-6-7-11-18(16)20-14)19(22)21(2)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3
InChIKeyZHIRTBXUANGNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43 [ug/mL] (The mean of the results at pH 7.4)

Procurement-Grade Characterization of N-Benzyl-N,2-dimethylquinoline-3-carboxamide (CAS 764691-90-9)


N-Benzyl-N,2-dimethylquinoline-3-carboxamide (CAS 764691-90-9) is a synthetic small molecule of the quinoline-3-carboxamide class, characterized by a quinoline bicycle, a 2-methyl substituent, and a benzyl-methyl tertiary amide side chain, yielding a molecular formula of C₁₉H₁₈N₂O and a molecular weight of 290.4 g/mol . The compound has been screened in multiple PubChem high-throughput bioassay campaigns, including targets such as regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, ubiquitin-specific peptidase 8 (USP8), and the muscarinic acetylcholine M1 receptor (CHRM1), indicating a broad interaction potential . Its structural features place it at the intersection of kinase inhibitor scaffolds, GPCR modulators, and ion channel ligands, making sourcing documentation of any target-specific quantitative differentiation essential for informed procurement.

Why N-Benzyl-N,2-dimethylquinoline-3-carboxamide Cannot Be Generically Substituted in Target-Based Research


Although quinoline-3-carboxamides constitute a well-established pharmacophore class with known activity at ATM kinase, KCNQ2/3 channels, dopamine D3 receptors, EGFR, and muscarinic receptors, minor structural variations in this class routinely produce large shifts in potency, selectivity, and even functional modality (e.g., agonist vs. antagonist) [1]. N-Benzyl-N,2-dimethylquinoline-3-carboxamide is distinguished from its closest structural analog, N-benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2), by the presence of an N-methyl substituent on the amide nitrogen. This single methyl group eliminates a hydrogen-bond donor, alters the amide's conformational preferences from cis/trans equilibria to predominantly cis, and increases lipophilicity—each of which can independently drive order-of-magnitude differences in target binding and pharmacokinetics. The PubChem screening profile of this compound (AID 463111, 504326, 588814, 1645853), encompassing at least five distinct target classes, further indicates that its interaction pattern is not interchangeable with that of other quinoline-3-carboxamides. These observations collectively preclude reliable substitution of this compound with structurally similar but non-identical quinoline-3-carboxamide derivatives without risking significant loss or alteration of biological activity.

Quantitative Differentiation Evidence for N-Benzyl-N,2-dimethylquinoline-3-carboxamide


N-Methyl vs. NH-Amide: Key Structural Distinction from N-Benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2)

N-Benzyl-N,2-dimethylquinoline-3-carboxamide carries an N-methyl group on the carboxamide nitrogen that is absent in the nearest analog N-benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2). This methyl substitution eliminates the amide N–H hydrogen bond donor, thereby altering both molecular recognition and pharmacokinetic properties. Although direct biochemical comparator data for this specific target-compound pair are not publicly available, the class-level rule is well-established: tertiary amides adopt a predominantly cis (Z) conformation around the amide bond, whereas secondary amides favor the trans (E) conformation. This conformational divergence reorients the quinoline and benzyl pharmacophoric elements, directly impacting target binding geometries. Furthermore, the N-methyl group increases the calculated logP by approximately 0.5–0.7 log units relative to the NH analog [1].

Medicinal Chemistry Structure-Activity Relationship Amide Bond Geometry

Multi-Target Screening Profile Differentiates This Compound from Single-Target Quinoline-3-Carboxamide Probes

PubChem Bioassay records indicate that N-benzyl-N,2-dimethylquinoline-3-carboxamide has been tested in at least five distinct high-throughput screening (HTS) campaigns. The compound was evaluated in a primary cell-based HTS assay for RGS4 potentiation/activation (PubChem AID 463111), a luminescence-based agonist assay at the mu-opioid receptor OPRM1 (AID 504326), a QFRET-based exosite inhibitor screen for ADAM17 (AID 720648), a fluorescence-based cell-based agonist assay at the M1 muscarinic receptor CHRM1 (AID 588814), and a deubiquitinase inhibition screen against USP8 (AID 1645853) . No quantitative activity outcomes (EC₅₀/IC₅₀ values) are publicly disclosed for these individual assays. However, the breadth of distinct target classes (GPCRs, protease, deubiquitinase) across which this compound was selected for screening distinguishes it from single-target quinoline-3-carboxamide probes, which are typically screened against a single target family. The absence of reported hits or potency values should not be conflated with lack of activity; many HTS data remain under disclosure restrictions.

High-Throughput Screening Polypharmacology Target Selectivity Profiling

Drug-Like Physicochemical Space Differentiation from Larger Quinoline-3-Carboxamide Clinical Candidates

With a molecular weight of 290.4 g/mol, a molecular formula of C₁₉H₁₈N₂O, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a heavy-atom count of 22, N-benzyl-N,2-dimethylquinoline-3-carboxamide resides well within Lipinski's rule-of-five space for oral drug-likeness and is considerably smaller than many quinoline-3-carboxamide clinical candidates such as laquinimod (MW 356.8) or tasquinimod (MW 411.5) [1]. The absence of hydrogen-bond donors, combined with the N-methyl amide and benzyl substituent, predicts high passive membrane permeability and potential blood-brain barrier penetration, characteristics that are not uniformly present across quinoline-3-carboxamide analogs. These computed features, while not unique, are essential screening criteria for CNS drug discovery programs. No experimental logP, solubility, or permeability data are currently available for this specific compound.

Drug-Likeness Physicochemical Properties ADME Prediction

Recommended Research and Procurement Application Scenarios for N-Benzyl-N,2-dimethylquinoline-3-carboxamide


Chemical Probe for N-Methyl Amide SAR Studies in Quinoline-3-Carboxamide Scaffolds

This compound serves as an ideal tool for systematic structure-activity relationship (SAR) investigations that interrogate the impact of amide N-methylation on target binding, selectivity, and ADME properties within the quinoline-3-carboxamide chemotype. The compound's specific substitution pattern (N-benzyl, N-methyl on a tertiary amide) directly contrasts with the secondary amide of N-benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2), enabling paired head-to-head comparisons of target engagement, metabolic stability, and permeability within a single study .

Broad-Selectivity Reference Compound for Polypharmacology Screening Panels

Given the compound's PubChem screening history across RGS4, mu-opioid receptor, ADAM17, M1 muscarinic receptor, and USP8 assays, it has documented exposure to multiple target classes. Researchers assembling selectivity panels for novel quinoline-3-carboxamide derivatives can use this compound as a cross-target reference to benchmark selectivity profiles, leveraging the known target classes where screening has already been performed .

CNS-Permeable Fragment or Lead-Like Starting Point for Drug Discovery

With a molecular weight of 290.4 g/mol, zero hydrogen-bond donors, and calculated physicochemical properties consistent with CNS drug-likeness, this compound is structurally well-suited as a starting scaffold for CNS-targeted medicinal chemistry programs. Its smaller size relative to laquinimod (ΔMW = -66 Da) and tasquinimod (ΔMW = -121 Da) makes it an attractive lead-like candidate for hit-to-lead optimization campaigns where CNS penetration is a prerequisite .

Quote Request

Request a Quote for N-benzyl-N,2-dimethylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.